molecular formula C7H12BrCl2N3 B2637082 2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride CAS No. 2155852-47-2

2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride

Cat. No.: B2637082
CAS No.: 2155852-47-2
M. Wt: 289
InChI Key: BKYDXQBPVKXUMJ-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride: is a chemical compound with the molecular formula C7H12BrCl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride typically involves the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Alkylation: The brominated pyrimidine is then subjected to alkylation with N-methylethan-1-amine. This step often requires a base such as potassium carbonate or sodium hydride to facilitate the reaction.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Condensation Reactions: The amine group can engage in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyrimidines.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the pyrimidine ring or the amine group.

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride is utilized in various fields:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The bromine atom and the amine group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyrimidine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride
  • 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride

Uniqueness

2-(5-Bromopyrimidin-2-yl)-N-methylethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the N-methylethan-1-amine group. This combination of functional groups provides distinct reactivity and binding properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c1-9-3-2-7-10-4-6(8)5-11-7;;/h4-5,9H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYDXQBPVKXUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC=C(C=N1)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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